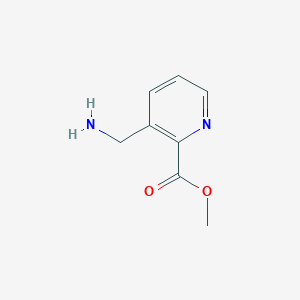

Methyl 3-(aminomethyl)picolinate

Description

Significance of Aminomethyl-Substituted Pyridine (B92270) and Picolinate (B1231196) Scaffolds in Chemical Research

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of functional molecules. researchgate.netrsc.org Its presence in biological systems, such as in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor, underscores its importance. nih.gov In medicinal chemistry, pyridine and its derivatives are considered "privileged structures" because they can bind to a wide range of biological targets with high affinity, making them a cornerstone in drug discovery. researchgate.netrsc.org The incorporation of an aminomethyl group (-CH₂NH₂) onto a pyridine ring introduces a flexible, basic side chain that can serve as a crucial hydrogen bond donor and a point for further chemical modification. researchgate.net This functionality is often exploited to enhance binding interactions with enzymes or receptors.

Picolinate scaffolds, which are pyridine-2-carboxylic acid esters or amides, add another layer of functionality. The carboxyl group can act as a key chelating agent for metal ions or as a hydrogen bond acceptor. nih.gov This chelating ability is leveraged in areas such as coordination chemistry and the development of metal-based catalysts. The combination of the pyridine nitrogen, the aminomethyl group, and the picolinate moiety creates a versatile tridentate ligand framework, making these scaffolds highly valuable for creating complex coordination compounds and functional materials. In drug design, this scaffold can be modified to target specific biological pathways. For instance, the strategic modification of pyridine scaffolds has been used to develop selective inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks). mdpi.com

Overview of Key Research Areas in the Chemistry of Methyl 3-(aminomethyl)picolinate

This compound, with its specific arrangement of functional groups, serves primarily as a versatile building block and intermediate in organic synthesis. bldpharm.com Its chemical structure combines a methyl picolinate core with an aminomethyl group at the 3-position, offering multiple reactive sites for constructing more complex molecules.

One key research application is its use in the synthesis of novel amide derivatives. The primary amine of this compound can readily react with various acylating agents, such as bromo acetamides, to form new molecules with potential biological activities. researchgate.net For example, research has shown the reaction of 3-aminomethyl pyridine (a closely related precursor) with N-substituted bromo acetamides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF) to produce amide derivatives in good yields. researchgate.net This highlights a fundamental reaction pathway applicable to this compound for creating diverse chemical libraries.

The compound is also a valuable intermediate for creating more elaborate picolinic acid derivatives. google.com The ester group can be hydrolyzed to the corresponding carboxylic acid, while the amine can be protected and the pyridine ring can undergo further substitutions before subsequent deprotection and modification. This step-wise modification allows for the precise construction of highly functionalized target molecules. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, general methods for producing similar compounds, like methyl 3-aminobenzoate, involve the esterification of the corresponding carboxylic acid using an alcohol (methanol) in the presence of a catalyst like thionyl chloride. chemicalbook.com

Below is a table summarizing the key chemical entities and their roles related to the synthesis and reactivity of aminomethyl picolinates.

| Compound/Reagent Name | CAS Number | Molecular Formula | Role/Function |

| This compound | 1050750-49-6 | C₈H₁₀N₂O₂ | Building block, chemical intermediate. bldpharm.comchemicalbook.com |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Base used to facilitate amide bond formation. researchgate.net |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Solvent for organic synthesis. researchgate.net |

| Thionyl chloride | 7719-09-7 | SOCl₂ | Reagent for esterification of carboxylic acids. chemicalbook.com |

| Methanol (B129727) | 67-56-1 | CH₄O | Reagent for esterification. chemicalbook.com |

The research utility of this compound is centered on its identity as a functionalized heterocyclic building block. Its strategic combination of a modifiable amine, an ester group, and an aromatic nitrogen ring makes it a valuable starting point for the synthesis of new compounds in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3 |

InChI Key |

RXDAIZBHOROSTB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Aminomethyl Picolinate and Analogs

Direct Synthetic Routes to Aminomethylpicolinates

The direct synthesis of aminomethylpicolinates, including the target compound Methyl 3-(aminomethyl)picolinate, involves a sequence of foundational organic reactions. These routes are characterized by the strategic formation of the ester and the introduction of the aminomethyl group.

Esterification Reactions for Picolinate (B1231196) Formation

The initial step in many synthetic pathways is the esterification of the corresponding picolinic acid. The Fischer-Speier esterification is a classic and widely used method, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction is effective for producing simple alkyl esters like methyl picolinates. masterorganicchemistry.com

Alternative high-yield methods involve the activation of the carboxylic acid. One such approach is the conversion of the picolinic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net The resulting picolinoyl chloride is a highly reactive intermediate that readily reacts with methanol (B129727) to form the methyl ester. nih.govumsl.edu Another modern coupling system employs triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride to activate the carboxylic acid for esterification under mild, neutral conditions, offering excellent yields. nih.gov

| Esterification Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol. | masterorganicchemistry.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), DMF (cat.) | Forms a highly reactive intermediate for high-yield esterification. | nih.govumsl.edu |

| TPPO Coupling | Triphenylphosphine Oxide (TPPO), Oxalyl Chloride | Mild, neutral conditions with high efficiency. | nih.gov |

Amination Strategies for Aminomethyl Group Introduction

Once the picolinate ester is formed, a key step is the introduction of the aminomethyl group. A common strategy involves the amination of a precursor bearing a leaving group at the methyl position. A prime example is the reaction of Methyl 3-(bromomethyl)picolinate with an amine source. chemsrc.comsynthonix.combldpharm.com Direct reaction with aqueous or alcoholic ammonia (B1221849) can yield the primary aminomethyl compound. For more complex amines or to avoid over-alkylation, methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, can be employed.

Reductive Amination Techniques

Reductive amination is a powerful and versatile one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org This technique is particularly useful for producing this compound from its corresponding aldehyde precursor, Methyl 3-formylpicolinate. The process involves two key steps that occur in the same reaction vessel: the formation of an imine intermediate through the condensation of the aldehyde with an amine (such as ammonia), followed by the immediate reduction of the imine to the desired amine. wikipedia.orgyoutube.com

A variety of reducing agents can be used, with their choice depending on the substrate's sensitivity and the desired reaction conditions. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective because it reduces the protonated imine intermediate much faster than the starting aldehyde, preventing side reactions. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and often preferred alternative, as it is less toxic than cyanide-based reagents and highly efficient. masterorganicchemistry.com

Catalytic Hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum-based catalysts in the presence of hydrogen gas is a "green" and effective method, often providing high yields with minimal waste. wikipedia.orgyoutube.com

| Reducing Agent | Typical Conditions | Advantages | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | Selectively reduces imines over carbonyls. | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Non-toxic, mild, high-yielding. | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or Ethanol, H₂ atmosphere | Atom-economical, clean reaction. | wikipedia.orgyoutube.com |

Palladium-Catalyzed Cross-Coupling and Amination Reactions in Picolinate Synthesis

Palladium-catalyzed reactions have revolutionized organic synthesis, offering mild and highly chemoselective methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netmdpi.com These powerful tools are extensively used in the synthesis of functionalized picolinates.

The Suzuki-Miyaura cross-coupling , which couples an organoboron compound with an organic halide, is a cornerstone of C-C bond formation. mdpi.com In picolinate synthesis, this can be used to build complex molecular scaffolds. A related and innovative approach is the decarboxylative cross-coupling , where a picolinic acid derivative reacts with an aryl halide, catalyzed by a dual system of palladium and copper. nih.govrsc.org This method is advantageous as it uses stable and readily available carboxylic acids as nucleophilic partners, avoiding the need to prepare more sensitive organometallic reagents. nih.gov

For the direct introduction of amino groups onto the pyridine (B92270) ring, the Buchwald-Hartwig amination is the preeminent method. nih.gov This Pd-catalyzed C-N cross-coupling reaction allows for the arylation of amines with aryl halides or pseudohalides. nih.gov This is particularly useful for synthesizing precursors like aminopicolinates from their corresponding bromo- or chloro-picolinate esters. The continuous development of sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction to a vast range of substrates under increasingly mild conditions. nih.gov

Derivatization from Precursors and Related Picolinate Compounds

The synthesis of this compound can also be achieved by modifying readily available precursors. This approach often involves the strategic interconversion of functional groups on the picolinate skeleton.

A highly efficient route starts from 3-aminopyridine-2-carboxylic acid . This precursor is first esterified, for instance by treatment with methanol and thionyl chloride, to yield Methyl 3-aminopicolinate. Subsequent reduction of the carboxylic acid derivative would be required to form the aminomethyl group.

Another common strategy involves the reduction of a nitrile group. For example, a cyano-picolinate can be prepared and then reduced to the corresponding aminomethylpicolinate. umsl.edu This reduction is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.

Furthermore, amination can be achieved on halogenated precursors. In one patented process, a bromo-substituted picolinic acid is treated with aqueous ammonia in the presence of a copper catalyst to install the amino group directly onto the pyridine ring. google.com

| Precursor Type | Transformation | Key Reagents/Method | Reference |

| Halogenated Picolinate | Nucleophilic Amination | Aqueous Ammonia, Copper Catalyst | google.com |

| Cyano-picolinate | Nitrile Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | umsl.edu |

| Aminopicolinic Acid | Esterification | Methanol, Thionyl Chloride | |

| Hydroxy-picolinamide | Amide Exchange | Reaction with various amines | google.com |

Stereoselective Synthesis and Chiral Pool Applications

While this compound itself is achiral, many of its important analogs possess stereogenic centers. The synthesis of these compounds in an enantiomerically pure form is crucial for their application in pharmaceuticals and is achieved through stereoselective synthesis.

A powerful strategy is the use of the chiral pool , which leverages abundant, naturally occurring enantiopure compounds like amino acids, sugars, or terpenes as starting materials. wikipedia.orgmdpi.commdpi.com For instance, a chiral amine from the chiral pool can be used in a reductive amination reaction with a formyl-picolinate to introduce a stereocenter. Similarly, chiral amino acids can serve as the foundation for building more complex picolinate structures, ensuring the final product's desired stereochemistry. numberanalytics.com

Asymmetric catalysis provides another route. This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example:

Asymmetric Hydrogenation: The reduction of a suitable prochiral imine or enamine precursor with a chiral catalyst (e.g., a Rhodium or Ruthenium complex with chiral phosphine ligands) can produce a chiral amine with high enantiomeric excess.

Palladium-Catalyzed Reactions: Advanced methods, such as the palladium-catalyzed stereoselective alkylation of C(sp³)–H bonds, have been developed to create β-alkylated α-amino acids, demonstrating the potential for precise installation of chiral centers in aliphatic chains attached to a directing group. nih.gov

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of (S)-BINOL, can be attached to the picolinate molecule to direct the stereochemical course of a subsequent reaction, after which the auxiliary is removed. rsc.org

These stereoselective strategies are essential for accessing specific enantiomers or diastereomers of picolinate-based compounds, which is often a prerequisite for biological activity. nih.gov

Development of Improved Synthetic Protocols and Yield Optimization

The efficient synthesis of molecules containing a primary aminomethyl group attached to a pyridine ring, such as this compound, often relies on the reduction of a corresponding nitrile precursor. Advanced methodologies in catalytic hydrogenation have been explored to improve the selectivity and yield of such transformations, which are often plagued by the formation of secondary and tertiary amine byproducts.

One of the key strategies for the selective synthesis of primary amines from nitriles is the use of heterogeneous catalytic hydrogenation under controlled conditions. Research into the reduction of analogous aromatic nitriles provides valuable insights into potential protocols for the synthesis of this compound. For instance, a method has been developed for the selective, palladium-mediated, liquid-phase heterogeneous catalytic hydrogenation of nitriles to primary amines. nih.gov This process, while applied to 3-phenylpropionitrile (B121915), demonstrates a feasible pathway for the reduction of a nitrile group to a primary amine in the presence of other functional groups. nih.gov

The reaction is conducted under mild conditions using a palladium on carbon (Pd/C) catalyst in a biphasic solvent system of dichloromethane (B109758) and water, with the addition of acidic additives like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and sulfuric acid (H₂SO₄). nih.gov These acidic conditions are crucial for preventing the formation of secondary and tertiary amine impurities by protonating the intermediate imine and the resulting primary amine, thereby inhibiting their condensation reactions. nih.gov

Detailed research findings have shown that reaction parameters such as temperature, pressure, and reaction time significantly influence the conversion of the starting nitrile and the selectivity towards the desired primary amine. For example, in the hydrogenation of 3-phenylpropionitrile, a conversion of 76% was achieved with a primary amine selectivity of 26%, resulting in an isolated yield of 20% after 7 hours of reaction time. nih.gov The purity of the obtained primary amine was notably high at over 99% without the need for further purification steps. nih.gov

The probable reaction pathway involves the formation of a 3-phenylpropylimine intermediate, which is then hydrogenated to the primary amine. nih.gov However, side reactions can occur, such as the condensation of the starting nitrile with the imine intermediate to form a secondary amine, or further reaction to yield a tertiary amine. nih.gov The optimization of reaction conditions aims to favor the direct hydrogenation pathway to the primary amine.

The influence of reaction time on the conversion and yield is a critical factor in optimizing the synthesis. The table below illustrates the effect of reaction duration on the hydrogenation of 3-phenylpropionitrile, a model substrate for understanding the synthesis of aminomethyl-containing compounds.

Table 1: Effect of Reaction Time on the Hydrogenation of 3-Phenylpropionitrile

| Reaction Time (h) | Conversion of PPN (%) | Isolated Yield of PPA (%) | Primary Amine Selectivity (%) |

|---|---|---|---|

| 7 | 76 | 20 | 26 |

Data sourced from a study on the hydrogenation of 3-phenylpropionitrile (PPN) to 3-phenylpropylamine (B116678) (PPA). nih.gov

While direct synthetic protocols for this compound are not extensively detailed in the provided literature, the methodologies developed for analogous compounds offer a strong foundation for its synthesis. For instance, an efficient synthetic route for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, which showcases a different approach to introducing a primary aminomethyl group. nih.gov This method involves a Mannich reaction followed by an aza-Michael reaction and an SeO₂ oxidation. nih.gov Such multi-step strategies could potentially be adapted for the functionalization of the picolinate scaffold.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Aminomethyl Picolinate

Fundamental Reactivity of Amine and Carboxylate Moieties

The chemical behavior of Methyl 3-(aminomethyl)picolinate is primarily governed by the reactivity of its two main functional groups: the aminomethyl group and the methyl carboxylate group. The primary amine is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. The basicity of the amine is influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which can slightly reduce its pKa compared to a simple alkylamine.

The methyl carboxylate (ester) group, on the other hand, is an electrophilic center. The carbonyl carbon is susceptible to attack by nucleophiles, which can lead to hydrolysis, transesterification, or amidation reactions. The reactivity of the ester is influenced by the electronic properties of the pyridine ring to which it is attached.

The pyridine ring itself is an aromatic heterocycle with a nitrogen atom that makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. This deactivation towards electrophilic aromatic substitution is a key feature of its reactivity. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at an activated position.

Nucleophilic Substitution Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and readily participates in nucleophilic substitution reactions. It can react with alkyl halides, epoxides, and other electrophilic substrates to form new carbon-nitrogen bonds. For instance, reaction with an alkyl halide would lead to the corresponding secondary or tertiary amine, and in excess, a quaternary ammonium (B1175870) salt.

The general mechanism for the reaction with an alkyl halide is a typical SN2 process, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

| Reactant | Product | Reaction Type |

| Alkyl Halide (R-X) | Secondary Amine (R-NH-CH₂-pyridine-COOCH₃) | Nucleophilic Substitution (SN2) |

| Epoxide | β-Amino Alcohol | Ring-Opening |

| Acyl Halide (RCOCl) | Amide | Nucleophilic Acyl Substitution |

Acylation and Decarboxylation Pathways

Acylation: The aminomethyl group readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, and esters to form stable amide derivatives. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. Pyridine is often used as a base in these reactions to neutralize the acid byproduct (e.g., HCl) and drive the equilibrium towards the product.

Decarboxylation: While esters themselves are not readily decarboxylated, the corresponding carboxylic acid, 3-(aminomethyl)picolinic acid, can undergo decarboxylation under certain conditions. The decarboxylation of picolinic acids is a known reaction that can be facilitated by heat. The mechanism often involves the formation of a zwitterionic intermediate, which then loses carbon dioxide. For picolinic acid itself, the reaction is thought to proceed through a Hammick-type mechanism, especially in the presence of carbonyl compounds. The presence of substituents on the pyridine ring can influence the rate of decarboxylation. Both electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate the decarboxylation of picolinic acids, suggesting a significant steric component to the reaction mechanism.

Mechanistic Studies of Functional Group Transformations

Mechanistic studies on related picolinate (B1231196) systems provide insight into the functional group transformations of this compound.

Ester Hydrolysis: The hydrolysis of the methyl ester can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol (B129727). This is a reversible process.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide ion, followed by an acid-base reaction between the carboxylic acid and the methoxide, yields the carboxylate salt and methanol. This process is generally irreversible.

The hydrolysis of picolinate esters can also be influenced by metal ions, which can coordinate to the pyridine nitrogen and the carbonyl oxygen, thereby activating the ester towards nucleophilic attack.

Reactivity in Derivatization and Functionalization Reactions

The dual functionality of this compound makes it a valuable scaffold for the synthesis of a wide range of derivatives.

N-Functionalization: The primary amine can be derivatized in numerous ways:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) yields secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones can form imines, which can be further reduced or used in other reactions.

Ester Modification: The methyl ester can be converted to other functional groups:

Amidation: Reaction with primary or secondary amines can form amides. This reaction often requires heating or catalysis.

Reduction: The ester can be reduced to the corresponding primary alcohol, 6-(hydroxymethyl)-3-(aminomethyl)pyridine, using strong reducing agents like lithium aluminum hydride.

Coordination Chemistry and Ligand Design Principles for Aminomethylpicolinate Systems

Formation of Metal Complexes with Methyl 3-(aminomethyl)picolinate Ligands

This compound is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. These are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. The presence of both a pyridine ring and an amino group allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion.

The formation of metal complexes with ligands containing picolinate (B1231196) moieties is a well-established area of study. researchgate.net These ligands have shown an excellent ability to coordinate with a variety of metal ions, including transition metals like manganese(II). researchgate.net The aminomethylpicolinate structure, in particular, can be a crucial component in the synthesis of more complex polydentate ligands. For instance, it can be incorporated into larger molecular frameworks to create chelators for specific metal ions. While detailed studies on the formation of simple metal complexes with solely this compound are not extensively documented in publicly available research, its structural features strongly suggest its capability to form stable complexes with a range of metal ions. The general principle involves the displacement of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand.

Thermodynamic Stability and Kinetic Inertness of Metal-Ligand Complexes

The thermodynamic stability of a metal complex refers to the extent to which the complex will form under equilibrium conditions, while kinetic inertness relates to the speed at which the ligands in the complex are exchanged with other ligands. Both are crucial factors in the design of metal complexes for various applications.

Generally, complexes formed with chelating ligands like this compound exhibit enhanced thermodynamic stability compared to those with monodentate ligands, a phenomenon known as the chelate effect. This increased stability is primarily due to a favorable entropy change upon complex formation.

Below is an interactive data table showing representative stability constants (log K1) for complexes of related ligands with various metal ions, which can serve as an estimate for the behavior of this compound.

Note: The data in this table is for structurally related ligands and is intended to be representative. Piperacilin, Alanine, and Glycine data are from reference researchgate.net. 3',5'-cyclic AMP data is from reference nih.gov.

Ligand-exchange kinetics describe the rate at which a ligand in a coordination complex is replaced by another. These rates can vary dramatically, from extremely fast to incredibly slow, depending on the metal ion, the ligands involved, and the reaction conditions. The study of these kinetics is crucial for understanding reaction mechanisms and the dynamic behavior of complexes in solution. solubilityofthings.comnih.gov

The mechanisms of ligand exchange are often categorized as associative, dissociative, or interchange. In an associative mechanism, the incoming ligand first binds to the metal complex, forming an intermediate with a higher coordination number, after which the leaving group departs. In a dissociative mechanism, the leaving group first departs, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs.

For many first-row transition metal aqua ions, the rate of water exchange is a key factor influencing the rate of ligand substitution. The rates of ligand exchange for picolinate-type complexes are expected to be influenced by the nature of the metal ion and the steric and electronic properties of the ligand. solubilityofthings.com

The rigidity of a ligand plays a significant role in the stability of the resulting metal complex. researchgate.netnih.gov More rigid ligands tend to have a lower conformational entropy, meaning they lose less entropy upon coordination to a metal ion. This can lead to a more favorable free energy of complexation and thus a more stable complex. This is often referred to as the "preorganization" of the ligand.

Introducing steric strain into the ligand can also influence the stability and reactivity of the complex. nih.gov For instance, a rigid ligand structure can steer the coordination geometry and influence the accessibility of the metal center to other molecules. researchgate.net In the context of aminomethylpicolinate systems, incorporating the picolinate moiety into a more rigid framework, such as a macrocycle, can significantly enhance the thermodynamic stability and kinetic inertness of the metal complexes formed.

Metal Ion Selectivity and Protonation Behavior of Ligands

Ligands often exhibit a preference for binding to certain metal ions over others, a property known as metal ion selectivity. This selectivity is governed by a combination of factors, including the size and charge of the metal ion, the nature of the donor atoms in the ligand, and the geometry of the resulting complex. The Hard and Soft Acid and Base (HSAB) principle is a useful guideline for predicting selectivity. Hard acids (e.g., alkali and alkaline earth metals, lanthanides) tend to bind preferentially to hard bases (e.g., oxygen and fluoride (B91410) donors), while soft acids (e.g., heavier transition metals) prefer to bind to soft bases (e.g., sulfur and phosphorus donors). The nitrogen donors in this compound are of intermediate hardness, allowing for coordination with a broad range of transition metals.

The protonation behavior of a ligand is described by its protonation constants (pKa values), which quantify its basicity. The pKa value is the pH at which the ligand is 50% protonated. For a ligand like this compound, there are two main sites for protonation: the aminomethyl nitrogen and the pyridine nitrogen. The basicity of these sites influences the pH range over which the ligand can effectively bind to a metal ion, as protonated donor atoms are generally not available for coordination. While specific pKa values for this compound are not readily found in the literature, related aminopicolinate ligands have been studied, and their protonation constants determined.

Below is an interactive data table with protonation constants (as pKa) for some related ligands.

Note: The data in this table is for structurally related ligands and is intended to be representative. Data is from reference researchgate.net.

Design of Polydentate and Macrocyclic Picolinate-Based Ligands

This compound and similar picolinate derivatives are valuable building blocks in the synthesis of more complex polydentate and macrocyclic ligands. researchgate.net Polydentate ligands have multiple donor atoms and can form several chelate rings with a single metal ion, leading to very stable complexes. Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms. The "macrocyclic effect" describes the extra stability of a complex with a macrocyclic ligand compared to a similar open-chain ligand.

The synthesis of these more complex ligands often involves reacting a picolinate derivative with other molecules to build a larger framework. For example, two picolinate units can be linked together to create a tetradentate ligand. The pyridine-containing macrocyclic ligands of the Pyclen family are examples of such complex structures that can be synthesized using picolinate precursors. The design of these ligands can be tailored to achieve specific properties, such as high selectivity for a particular metal ion or a desired coordination geometry. The incorporation of the picolinate moiety can impart favorable coordination properties to the resulting macrocyclic or polydentate ligand. researchgate.net

Investigation of Coordination Geometries and Binding Modes

The spatial arrangement of ligands around a central metal ion, known as the coordination geometry, is a fundamental aspect of coordination chemistry, dictating the physical and chemical properties of the resulting complex. For aminomethylpicolinate systems, including this compound, the coordination geometries and binding modes are diverse and significantly influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. researchgate.net The inherent flexibility of the aminomethylpicolinate scaffold allows for a variety of interaction patterns, leading to complexes with distinct structural and potentially reactive characteristics.

Detailed Research Findings

Picolinic acid and its derivatives are well-regarded for their ability to form stable complexes with a wide range of metal ions, a trait attributed to their structural and electronic versatility. nih.gov The aminomethylpicolinate ligand system typically acts as a bidentate ligand, coordinating to a metal center through two donor atoms. The most common binding mode involves the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. nih.govlibretexts.org This chelation significantly enhances the stability of the resulting metal complex, an observation known as the chelate effect. libretexts.orgmdpi.com

The coordination number and the d-electron configuration of the metal ion are primary determinants of the final geometry of the complex. youtube.com For transition metal complexes, common geometries include octahedral, tetrahedral, and square planar. libretexts.org In the context of aminomethylpicolinate ligands, which are often bidentate, the remaining coordination sites on the metal are occupied by other ligands, such as solvents or counter-ions, to satisfy the preferred coordination number of the metal.

For instance, studies on analogous metal-binding isosteres have shown that bidentate coordination to metal ions like Ni(II) and Co(II) results in distorted octahedral geometries. nih.gov Similarly, investigations into C-functionalized macrocycles containing an aminomethyl group revealed that with Ni(II) and Cr(III), the complexes are hexacoordinated with an octahedral geometry, while with Cu(II), a pentacoordinated square-based pyramidal environment is observed. scirp.org In all these cases, the primary amine's nitrogen atom was involved in coordination. scirp.org

The versatility of aminomethylpicolinate-type ligands extends beyond simple chelation. The potential for the ligand to act as a bridging unit between two or more metal centers can lead to the formation of polynuclear complexes. nih.gov A comprehensive analysis of picolinate-based ligands in the Cambridge Structural Database (CSD) revealed as many as 33 distinct coordination modes, underscoring the remarkable adaptability of this ligand framework. researchgate.net These modes can be broadly categorized into chelate and non-chelate modes, with the vast majority (92%) of structures featuring the characteristic N,O-chelate ring. researchgate.net

The specific coordination geometry has a profound impact on the properties of the complex. For example, many transition metal complexes adopt octahedral geometries where the six donor atoms create 90° angles around the central atom. libretexts.org In contrast, four-coordinate complexes can be either tetrahedral, with bond angles of 109.5°, or square planar. libretexts.org The choice between these geometries is often dictated by the d-electron count of the metal ion. libretexts.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the most stable geometries of coordination complexes. numberanalytics.com

The following tables summarize observed coordination geometries and selected structural data for complexes with ligands analogous to this compound, illustrating the principles discussed.

Table 1: Summary of Coordination Geometries and Binding Modes for Aminomethylpicolinate and Related Ligand Systems

| Metal Ion | Ligand System | Coordination Number | Observed Geometry | Binding Mode |

|---|---|---|---|---|

| Ni(II) | Metal-Binding Isostere of Picolinic Acid | 6 | Distorted Octahedral | Bidentate (N,N-chelate) |

| Co(II) | Metal-Binding Isostere of Picolinic Acid | 6 | Distorted Octahedral | Bidentate (N,N-chelate) |

| Cu(II) | 5-Aminomethyl- numberanalytics.comaneN4 | 5 | Square-Based Pyramidal | Pentacoordinate |

| Ni(II) | 5-Aminomethyl- numberanalytics.comaneN4 | 6 | Octahedral | Hexacoordinate |

| Cr(III) | 5-Aminomethyl- numberanalytics.comaneN4 | 6 | Octahedral | Hexacoordinate |

This table is generated based on findings from related ligand systems to illustrate the potential coordination behavior of this compound. Data sourced from references nih.govscirp.orgnih.gov.

Table 2: Selected Structural Data for Metal Complexes with Related Ligands

| Complex | Metal-Ligand Bond | Bond Length (Å) | Ligand Bite Angle (°) |

|---|---|---|---|

| [Ni(TPA)(Isostere)]⁺ | Ni-N(amine) | > Parent Pic Complex | ~78.9 |

| [Co(TPA)(Isostere)]⁺ | Co-N(amine) | > Parent Pic Complex | ~77.2 |

| [Cu(5-aminomethyl- numberanalytics.comaneN4)]²⁺ | Cu-N | 2.025 - 2.199 | N/A |

| [Ni(5-aminomethyl- numberanalytics.comaneN4)]²⁺ | Ni-N | 2.04 - 2.10 | N/A |

This table presents structural parameters from X-ray crystallographic studies of complexes with ligands structurally similar to this compound. The data highlights how bond lengths and angles vary with the central metal ion. Data sourced from references nih.govscirp.org.

Computational Chemistry and Theoretical Characterization of Methyl 3 Aminomethyl Picolinate Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and condensed matter. It is instrumental in determining the optimized geometry and electronic properties of methyl 3-(aminomethyl)picolinate. DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. For instance, studies on similar pyridine (B92270) derivatives have successfully employed DFT to establish their geometry. nih.gov

The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability. nih.gov For related picolinic acid derivatives, DFT has been used to understand their structural and electronic characteristics, which are vital for their ability to form stable complexes with various metal ions. nih.gov In one study, the analysis of molecular electrostatic potential and frontier molecular orbitals helped to evaluate the entire electron density and identify reactive sites in a pyridine derivative.

Furthermore, DFT calculations can shed light on the nature of metal-ligand bonding in complexes of this compound. For example, in a study of a Mn(III) complex with a picolinamide-based ligand, DFT calculations revealed strong electronic coupling and significant ligand-to-metal charge transfer, indicating the redox non-innocent nature of the amide ligands. rsc.org Similar analyses for this compound complexes can provide insights into their covalency and electronic behavior upon changes in the metal's oxidation state. rsc.org

Table 1: Predicted Structural Parameters for a Picolinic Acid Derivative using DFT

| Parameter | Value |

| Bond Length (C=O) | 1.21 Å |

| Bond Length (C-O) | 1.35 Å |

| Bond Length (N-C) | 1.34 Å |

| Bond Angle (O=C-O) | 124.5° |

| Dihedral Angle (Pyridine Ring) | ~0° (planar) |

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations are invaluable for understanding the dynamic behavior of this compound when it interacts with metal ions in solution. By simulating the system over time, MD can reveal details about the coordination process, the stability of the resulting complex, and the role of the solvent.

In studies of similar systems, such as pentadentate ligands based on 2-aminomethylpiperidine for Mn(II) complexation, MD simulations have been used to monitor the distance between the metal ion and the oxygen of a coordinated water molecule. mdpi.com This allows for the estimation of the water molecule's residence time, a crucial parameter for applications like MRI contrast agents. mdpi.com For this compound, MD simulations can similarly probe the dynamics of ligand exchange and the stability of the coordination sphere around a metal center. mdpi.com

Furthermore, MD simulations can be combined with docking studies to assess the stability of ligand-protein complexes, as demonstrated in research on bioactive compounds. rsc.org While not directly focused on metal interactions, this highlights the capability of MD to evaluate the dynamic stability of complexes. rsc.org In the context of metal complexes, MD can elucidate the conformational changes of the ligand upon binding and the nature of the non-covalent interactions that stabilize the complex. nih.gov

Table 2: Illustrative Data from MD Simulation of a Ligand-Metal Complex

| Parameter | Simulated Value |

| Average Metal-Ligand Distance | 2.15 Å |

| Water Residence Time (τM) | 2.5 ns |

| RMSD of Ligand Backbone | 1.8 Å |

Note: This table presents hypothetical data to illustrate the outputs of an MD simulation, as specific results for this compound were not found.

Prediction of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and understanding the factors that govern their selectivity. For the synthesis of this compound and its derivatives, computational methods can be used to explore potential reaction mechanisms. For example, a proposed mechanism for the synthesis of picolinate (B1231196) and picolinic acid derivatives has been investigated using computational approaches. researchgate.net

Modern computational tools, including machine learning models, are increasingly being used to predict the regio- and site-selectivity of organic reactions. rsc.org These methods can analyze the electronic and steric properties of reactants to determine the most favorable reaction sites. rsc.org While the direct application of these tools to the synthesis of this compound is not documented in the provided results, the principles are broadly applicable. For instance, computational studies on Pd-catalyzed synthesis of other organic molecules have successfully elucidated reaction pathways and their energetic feasibility. mdpi.com Such studies can identify stable intermediates and transition states, providing a detailed energy profile of the reaction. mdpi.com

The development of rule-based systems and deep learning algorithms has advanced the field of computer-assisted synthesis design. frontiersin.orgresearchgate.net These approaches can, in theory, generate plausible synthetic routes for a target molecule like this compound by considering a vast database of known chemical reactions. frontiersin.orgresearchgate.net

Theoretical Studies of Spectroscopic Signatures

Computational methods are essential for interpreting experimental spectroscopic data. Theoretical calculations can predict the spectroscopic signatures of this compound, such as its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparisons between calculated and experimental spectra can aid in the structural elucidation of the compound and its complexes. researchgate.netusda.gov For instance, a study on esters analyzed ¹H NMR spectra to determine substituent chemical shifts, considering factors like electric field, magnetic anisotropy, and steric effects. nih.gov

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. researchgate.net These theoretical spectra can be compared with experimental data to identify characteristic vibrational modes of the functional groups in this compound. researchgate.netyoutube.com Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches can also be used to model the vibrational signatures in different chemical environments, providing more realistic spectra. nih.govdiva-portal.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the electronic transitions involved. nih.govresearchgate.netresearchgate.netsielc.com Studies on pyridine and its derivatives have shown that TD-DFT can produce reliable UV-Vis spectra, and the results can be used to analyze the effects of substituents and the molecular environment on the electronic transitions. nih.govresearchgate.netresearchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Pyridine Derivative

| Spectroscopic Technique | Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |

| UV-Vis | 256 | 260 | π → π |

| UV-Vis | 333 | 318 | n → π |

Note: This table is based on data for pyridine and related compounds to illustrate the comparison between experimental and theoretical spectroscopic data. researchgate.net

Computational Modeling of Complexation Equilibria

The formation of complexes between this compound and metal ions in solution involves a series of equilibrium steps. Computational modeling can be used to study these complexation equilibria and determine the stability constants of the resulting species.

Potentiometric and spectrophotometric titrations are experimental techniques used to determine stability constants, and computational models can be used to analyze this data. mdpi.com For example, equilibrium studies on pentadentate ligands for Mn(II) complexation involved fitting titration data to a model that included the formation of ML, MHL, and MH₂L species. mdpi.com A similar approach can be applied to the this compound system to determine the stoichiometry and stability of its metal complexes.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reactions can also be calculated. researchgate.net These parameters provide a complete thermodynamic description of the complex formation and can be used to predict the spontaneity and driving forces of the reactions. nih.gov For instance, studies on the complexation of Eu(III) with pyridine monocarboxylates have used computational methods to corroborate experimental findings on the stability and binding mode of the complexes. researchgate.net

Quantum chemical calculations can also be employed to simulate the binding process between ligands and hydrated metal ions, quantifying the binding strength through binding energy and enthalpy. mdpi.com These calculations can elucidate the mechanisms of interaction and explain differences in the binding abilities of various ligands. mdpi.com

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

Methyl 3-(aminomethyl)picolinate as a Versatile Organic Building Block

The utility of this compound as a versatile building block stems from its distinct reactive sites: the primary amine, the pyridine (B92270) ring, and the methyl ester. The primary amine serves as a nucleophile or as a site for amide bond formation, while the pyridine ring and its associated ester group can participate in a variety of coupling reactions and direct the functionalization of adjacent C-H bonds.

This versatility allows for its incorporation into more complex molecular architectures. For instance, the related compound, 3-(aminomethyl)pyridine (B1677787), which lacks the methyl ester, demonstrates the fundamental coordinating ability of the core structure. It acts as a bidentate ligand, linking metal cations into extensive layered networks, such as in the formation of a three-dimensional manganese(II) thiocyanate (B1210189) coordination polymer. nih.gov In this structure, the manganese cations are coordinated by the nitrogen atoms of four different 3-(aminomethyl)pyridine ligands, creating robust layers that are further connected by hydrogen bonding. nih.gov

Furthermore, the aminomethyl group attached to a heterocyclic scaffold is a key element in the synthesis of peptidomimetics. Methodologies have been developed to introduce a primary aminomethyl group at the 3-position of chromone (B188151) scaffolds, highlighting the strategic importance of this functional group for building complex, biologically relevant molecules. nih.gov The presence of the methyl ester on the picolinate (B1231196) ring adds another layer of functionality, allowing for hydrolysis to the corresponding carboxylic acid for different applications or for amidation to create diverse derivatives.

Strategies for Functional Derivatization and Scaffold Modification

The this compound scaffold can be extensively modified to generate a wide array of functional derivatives. A primary strategy involves converting the primary amine into a picolinamide (B142947), which can then act as a powerful directing group in transition-metal-catalyzed reactions.

One of the most significant strategies is the use of the picolinamide moiety to direct palladium-catalyzed C-H bond functionalization. nih.gov After acylation of the amine, the resulting amide can direct the cyclization of the molecule through C-H/N-H coupling, effectively forming new heterocyclic rings such as indolines and pyrrolidines. This method is effective for activating both sp² and sp³ C-H bonds. nih.gov

Further derivatization strategies are outlined in synthetic routes toward complex pharmaceutical intermediates. For example, the picolinate ring itself can be functionalized through reactions like bromination or Buchwald-Hartwig coupling to introduce new substituents. google.com The ester group can then be hydrolyzed, and the resulting carboxylic acid can be coupled with other amines to form complex amides, demonstrating a sequential modification approach to building intricate molecular structures. google.com Another advanced strategy involves attaching the picolinate unit to larger molecular frameworks, such as a 1,4,7-triazacyclononane (B1209588) (tacn) skeleton, to create "picolinate-based π-conjugated antenna." nih.gov These appended picolinates are designed to modulate the photophysical and electrochemical properties of the final metal complexes, showcasing a sophisticated method of scaffold modification to achieve specific functions. nih.gov

Role in the Synthesis of Complex Heterocyclic Systems

The structure of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems, primarily through the directing group capabilities of its picolinamide derivatives.

A key application is in palladium-catalyzed intramolecular amination reactions. When the amine of this compound is acylated with a suitable partner, the resulting picolinamide can direct the formation of five- and six-membered heterocycles via C-H/N-H coupling. nih.gov This process allows for the direct creation of a new N-C bond, leading to the synthesis of valuable heterocyclic cores like indolines, isoindolines, and pyrrolidines. nih.gov For example, the cyclization of a 2,2-diphenylethylamine (B1585070) picolinamide derivative proceeds in good yield to afford a 3-phenylindoline. nih.gov This strategy represents a straightforward pathway to complex nitrogen-containing heterocycles from simple starting materials.

The inherent reactivity of the aminopyridine motif is also leveraged in cascade heterocyclization reactions. While not starting directly from this compound, related structures show that aminomethyl groups can participate in Mannich-type reactions with formaldehyde (B43269) and other primary amines to construct complex fused ring systems, such as pyrido[1,2-a] nih.govresearchgate.netmdpi.comtriazines. researchgate.net Similarly, the picolinyl moiety can serve as a critical electron-withdrawing group in three-component reactions to synthesize substituted meta-hetarylanilines, demonstrating its role in orchestrating complex bond-forming sequences. beilstein-journals.org

Exploration in the Design of Novel Materials through Ligand Complexation

The ability of this compound and its derivatives to act as multidentate ligands is central to its use in designing novel materials, particularly coordination polymers and metal-organic frameworks (MOFs).

A clear example is the synthesis of a manganese(II) coordination polymer using the closely related 3-(aminomethyl)pyridine ligand. nih.gov In this material, the ligand bridges manganese centers through both its pyridine and aminomethyl nitrogen atoms, forming 2D layers. These layers are then interconnected into a stable, three-dimensional network via hydrogen bonds involving the thiocyanate counter-ions. nih.gov The resulting material exhibits specific thermal properties, decomposing at around 500 K. nih.gov Hydrolysis of the ester in this compound to the carboxylate would provide an additional coordination site, enabling the formation of even more complex and robust network structures.

In another application, zinc(II) picolinate-based coordination polymers have been synthesized and shown to possess valuable photoluminescence properties. researchgate.net These materials exhibit strong, ligand-based blue emission under UV irradiation, with one compound showing a high quantum yield of 30%. This demonstrates how the picolinate scaffold can be used to create functional materials for optical applications. The design of these materials relies on the specific coordination environment around the metal ion, which is dictated by the geometry of the picolinate ligand. researchgate.net

Development of Chemosensors and Recognition Elements

The unique coordination properties of the picolinate scaffold make it an excellent platform for the development of chemosensors and molecular recognition elements. The arrangement of nitrogen and oxygen donor atoms allows for selective binding to specific metal ions or small molecules, which can be translated into a detectable signal.

Zinc(II) coordination polymers constructed from functionalized picolinate ligands have been shown to act as effective luminescent sensors. researchgate.net These materials can detect the presence of Fe³⁺ cations and nitroaromatic compounds, such as nitrobenzene, through the quenching of their natural blue fluorescence. The integrity of the sensor material is maintained during the detection process, allowing for potential reuse. This sensing capability is attributed to electron transfer processes between the analyte and the coordination polymer.

The effectiveness of these picolinate-based sensors is highlighted by their ability to detect specific analytes with high sensitivity. The research findings for one such sensor are detailed in the table below.

| Analyte | Sensing Mechanism | Observed Change | Limit of Detection (LOD) |

|---|---|---|---|

| Fe³⁺ Cations | Luminescence Quenching | Decrease in blue emission | Not Specified |

| Nitrobenzene | Luminescence Quenching | Decrease in blue emission | Not Specified |

| Picric Acid | Luminescence Quenching | Distinct red shift and fluorescence change | 19.06 µM |

This demonstrates a practical application of materials derived from picolinate structures in environmental monitoring and chemical detection. The pyridine-based framework is a recurring motif in chemosensor design, with related structures like pyridine-2,6-dicarboxamides also being employed for the selective detection of heavy metal ions like Pb²⁺. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Studies

NMR spectroscopy stands as an unparalleled tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental techniques for the structural analysis of "Methyl 3-(aminomethyl)picolinate". While specific spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be reliably predicted by analyzing structurally similar compounds.

For instance, the ¹H NMR spectrum of the related compound, 3-(aminomethyl)pyridine (B1677787), shows characteristic signals for the pyridine (B92270) ring protons and the aminomethyl protons. chemicalbook.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear in the range of δ 7.2-8.6 ppm, with distinct multiplicities and coupling constants that reveal their relative positions on the pyridine ring. The aminomethyl protons (CH₂) would present as a singlet, while the amine (NH₂) protons often appear as a broad singlet. chemicalbook.com

Similarly, analysis of methyl picolinate (B1231196) provides insight into the expected signals for the ester group. chemicalbook.com The methyl protons of the ester group (OCH₃) would characteristically appear as a singlet further downfield. chemicalbook.com

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. For analogous aromatic systems like 1,3,5-trimethylbenzene, the aromatic carbons resonate at approximately δ 120-140 ppm, while aliphatic carbons, such as those in methyl groups, appear at much lower chemical shifts. st-andrews.ac.uk In "this compound," one would expect to observe distinct signals for the carbonyl carbon of the ester group, the carbons of the pyridine ring, the aminomethyl carbon, and the methyl ester carbon.

Table 1: Representative ¹H NMR Data for an Analogous Compound: 3-(Aminomethyl)pyridine

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H | 8.52 | |

| Pyridine H | 7.663 | |

| Pyridine H | 7.262 | |

| CH₂ | 3.893 | |

| NH₂ | 1.54 |

Data obtained from ChemicalBook for 3-(aminomethyl)pyridine in CDCl₃. chemicalbook.com This data is for illustrative purposes.

Table 2: Representative ¹³C NMR Data for an Analogous Compound: Methyl 3-aminobenzoate

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | 167.1 |

| Aromatic C-NH₂ | 146.5 |

| Aromatic C-H | 129.2 |

| Aromatic C-H | 121.2 |

| Aromatic C-H | 118.8 |

| Aromatic C-COOCH₃ | 117.2 |

| OCH₃ | 52.1 |

Data obtained from ChemicalBook for Methyl 3-aminobenzoate. chembk.com This data is for illustrative purposes.

NMR relaxation time studies provide dynamic and structural information that goes beyond simple structural elucidation. These experiments measure the rates at which nuclear spins return to thermal equilibrium after being perturbed. This data can reveal details about molecular motion, intermolecular interactions, and the local environment of specific nuclei.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides the capability to measure mass with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For "this compound," with a molecular formula of C₈H₁₀N₂O₂, the calculated monoisotopic mass is 166.0742 g/mol . Its hydrochloride salt (C₈H₁₁ClN₂O₂) has a molar mass of 202.64 g/mol . chemicalbook.comsigmaaldrich.com HR-MS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different atomic compositions. This is a critical step in the definitive identification of the compound in a research or quality control setting.

Table 3: Molecular Weight and Formula

| Compound Form | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| Free Base | C₈H₁₀N₂O₂ | 166.18 |

| Hydrochloride Salt | C₈H₁₁ClN₂O₂ | 202.64 |

Data sourced from various chemical suppliers. chemicalbook.comsigmaaldrich.comresearchgate.netsigmaaldrich.com

Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures and the subsequent identification and quantification of the individual components. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a particular ion, fragmenting it, and analyzing the resulting fragments. This is invaluable for structural elucidation and for distinguishing between isomers.

While specific LC-MS/MS studies on "this compound" are not prevalent in the literature, the technique is widely used for the analysis of related nitrogen-containing heterocyclic compounds and other small molecules. chemicalbook.com For instance, methods have been developed for the analysis of various pyridine derivatives, often employing reversed-phase chromatography. bldpharm.combldpharm.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. UPLC-MS/MS would be a highly effective method for the rapid and sensitive analysis of "this compound" in various matrices, allowing for low-level detection and quantification. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. chemicalbook.com By diffracting a beam of X-rays off a single crystal of a compound, a pattern is generated that can be mathematically transformed into an electron density map. From this map, the positions of individual atoms can be determined, providing definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. growingscience.com

There are no publicly available crystal structures for "this compound" itself. However, the crystal structures of related compounds, such as chromium(III) picolinate complexes and other substituted pyridines, have been determined. chemicalbook.com These studies reveal how the pyridine ring and its substituents pack in the solid state and engage in intermolecular interactions like hydrogen bonding. For "this compound," X-ray crystallography could provide invaluable information on its conformation, the planarity of the pyridine ring, and the hydrogen bonding networks formed by the aminomethyl group and the ester moiety. Such data is critical for understanding its physical properties and for computational modeling studies.

Spectrophotometric and Potentiometric Titrations for Equilibrium Studies

Spectrophotometric and potentiometric titrations are powerful techniques used to determine the stability constants of metal-ligand complexes and the protonation constants of ligands like this compound. These methods provide insights into the compound's behavior in different chemical environments.

Spectrophotometric Titrations: This method is employed to study the formation of colored complexes between a ligand and a metal ion. The change in absorbance at a specific wavelength is monitored as a titrant is added. For picolinate-based ligands, this technique is particularly useful in determining the stoichiometry and stability of their complexes with various metal ions. The method of continuous variations, also known as Job's plot, is a common approach where the total molar concentration of the metal and ligand is kept constant while their mole fractions are varied. libretexts.org The maximum absorbance corresponds to the stoichiometry of the complex. libretexts.org Another approach is the mole-ratio method, where the concentration of one reactant is held constant while the other is varied. libretexts.org

For instance, in studies of iron(III) complexes with substituted 2,2'-bipyridyl and 1,10-phenanthroline (B135089) ligands, spectrophotometric titrations have been used to determine the formation constants of mono-, bis-, and tris-complexes. mdpi.com The stability of these complexes can be influenced by the solvent, with studies showing that the use of methanol (B129727) can increase the solvation sphere of the metal ion and affect the metal-ligand interaction. mdpi.com

Potentiometric Titrations: This technique involves monitoring the change in potential of a solution as a titrant is added, typically using an ion-selective electrode. It is widely used to determine the dissociation constants (pKa values) of acidic or basic functional groups within a molecule and the stability constants of metal complexes. utsa.edudoi.org For a compound like this compound, which has both an amino group and a pyridine nitrogen, potentiometric titrations can elucidate the protonation equilibria.

In a typical potentiometric titration for determining stability constants, a solution of the ligand is titrated with a standard acid or base in the absence and presence of a metal ion. The displacement of the titration curves in the presence of the metal ion indicates the release of protons upon complex formation. doi.org From these curves, the formation constants of the metal-ligand complexes can be calculated. For example, the stability constants of complexes between various metal ions (such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) and azo rhodanine (B49660) derivatives have been determined using this method. doi.org The data often reveals the formation of 1:1 and 1:2 metal-to-ligand complexes. doi.org The thermodynamic parameters of complex formation, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined by performing the titrations at different temperatures. doi.org

A study on the tripodal picolinate ligand Tpaa utilized potentiometric titrations to determine its protonation constants and the thermodynamic stability of its Ga(III) complex, revealing a high stability constant (log KGa-Tpaa = 21.32). semanticscholar.org Such studies are crucial for understanding the coordination chemistry of picolinate-based chelators.

A representative table for pKa values of a related compound, as determined by potentiometry, is shown below.

| Parameter | Value |

| pKa1 | 3.5 |

| pKa2 | 7.8 |

| pKa3 | 9.5 |

| Note: This is a hypothetical data table for illustrative purposes, as specific data for this compound is not readily available in the searched literature. |

Chromatographic Purification and Analysis Techniques

Chromatographic techniques are indispensable for the purification and analysis of chemical compounds, ensuring their identity and purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC offers various modes of separation that can be tailored for the analysis of pyridinecarboxylic acid derivatives and aminopyridines.

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For compounds like picolinic acid, ion-pair chromatography on a C18 reversed-phase column can be employed. researchgate.net The use of an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, enhances the retention and separation of the analyte. researchgate.net

Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties. It is particularly effective for separating isomers of pyridinecarboxylic acids. sielc.com For instance, a Primesep 100 column, which has cation-exchange capabilities, can separate picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). sielc.com The retention is controlled by the acetonitrile (B52724) content and the ionic strength of the mobile phase. sielc.com

Hydrogen-Bonding Chromatography: A newer development involves stationary phases that separate compounds based on hydrogen bonding interactions. SHARC 1 columns, for example, can separate isomers of aminopyridine using a mobile phase of acetonitrile and methanol with additives. sielc.com The selectivity is highly sensitive to the mobile phase composition. sielc.com

Detection Methods in HPLC: The choice of detector is crucial for sensitivity and specificity.

UV-Vis Detection: This is a standard detection method, often used at a wavelength around 265 nm for picolinic acid and its derivatives. researchgate.net

Fluorescence Detection: For enhanced sensitivity, derivatization can be used to create fluorescent products. For example, picolinic acid can be detected by post-column UV irradiation in the presence of zinc acetate (B1210297), which forms a fluorescent complex. nih.govresearchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high specificity and allows for the determination of the molecular weight of the analyte, confirming its identity. This is particularly useful for complex samples. utsa.edu

A summary of HPLC methods for related compounds is presented in the table below.

| Compound | Column | Mobile Phase | Detection | Reference |

| Picolinic Acid | C18 Reversed-Phase | Phosphate (B84403) buffer with tetrabutylammonium hydrogen sulfate | UV (265 nm) | researchgate.net |

| Pyridinecarboxylic Acid Isomers | Primesep 100 (Mixed-Mode) | Acetonitrile/Water with acid buffer | UV (220 nm) | sielc.com |

| Aminopyridine Isomers | SHARC 1 (Hydrogen-Bonding) | Acetonitrile/Methanol with formic acid and ammonium (B1175870) formate | UV (270 nm) | sielc.com |

| Picolinic Acid | Capcell Pak C18 | Phosphate buffer with zinc acetate and trimethylamine | Fluorescence (Ex: 336 nm, Em: 448 nm) | nih.govresearchgate.net |

Purification Techniques: For the purification of aminomethylpyridine derivatives, chromatographic methods are also paramount.

Column Chromatography: Silica gel chromatography is a standard method for the purification of organic compounds. For picolinate derivatives, a gradient of ethyl acetate in hexanes can be used to separate the desired product from reaction byproducts.

Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules. For example, cation-exchange chromatography can be used to purify pyridylaminated derivatives. nih.gov

The selection of the appropriate analytical and purification methods is critical for obtaining high-purity this compound and for accurately determining its chemical properties and behavior in various research applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(aminomethyl)picolinate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via esterification of its carboxylic acid precursor or through nucleophilic substitution of halogenated analogs. For example, similar picolinate derivatives (e.g., Methyl 3-aminopicolinate) are synthesized by reacting 3-aminopicolinic acid with methanol under acidic catalysis . Optimization of reaction temperature (e.g., 60–80°C) and catalyst choice (e.g., H₂SO₄ vs. HCl) can improve esterification efficiency. Brominated analogs (e.g., Methyl 3-(bromomethyl)picolinate) may undergo amination with NH₃/MeOH to introduce the aminomethyl group, requiring controlled pH and inert atmospheres to minimize side reactions .

Q. How does the structural configuration of this compound affect its physicochemical properties?

- Methodological Answer : The aminomethyl group at the 3-position of the pyridine ring enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-substituted picolinates. This is critical for biological assays requiring aqueous compatibility. The methyl ester group at the 2-position increases lipophilicity, influencing membrane permeability in cellular studies. Structural analogs (e.g., Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate) show that electron-withdrawing substituents (e.g., Br, CF₃) reduce basicity of the amino group, impacting reactivity in further derivatization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and aminomethyl group (δ 3.0–3.5 ppm for CH₂NH₂).

- ESI-MS : Confirm molecular weight (e.g., m/z 167.1 for [M+H]⁺) and fragmentation patterns to verify purity.

- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. lack of efficacy) may arise from assay conditions or structural impurities. To address this:

- Purity Validation : Use HPLC (≥97% purity) and elemental analysis to exclude contaminants .

- Dose-Response Studies : Test derivatives across a concentration range (e.g., 1–100 µM) in standardized assays (e.g., MIC for antimicrobial activity).

- Comparative SAR : Compare with analogs like Methyl 3-amino-5-(trifluoromethyl)picolinate to isolate the role of substituents .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected vials to prevent hydrolysis of the ester group. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles .

- Stability Assays : Monitor degradation via LC-MS over 6–12 months. Hydrolysis products (e.g., 3-(aminomethyl)picolinic acid) indicate ester instability, necessitating formulation adjustments .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases). Focus on interactions between the aminomethyl group and catalytic residues (e.g., hydrogen bonds with Asp/Glu).

- MD Simulations : Simulate ligand-enzyme complexes (50–100 ns) to assess conformational stability. Analogs with trifluoromethyl groups (e.g., Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate) show enhanced hydrophobic binding in silico .

Q. What experimental approaches validate the role of this compound in modulating DNA methylation?

- Methodological Answer :

- Bisulfite Sequencing : Treat genomic DNA with bisulfite to detect cytosine methylation changes in cells exposed to the compound (10–50 µM, 48h).

- qPCR for DNMTs : Quantify expression of DNA methyltransferases (DNMT1, DNMT3A/B) to link compound exposure to enzymatic activity .

Key Notes

- Contradictions in Evidence : While some studies highlight antimicrobial activity , others emphasize enzyme inhibition . These differences likely stem from structural variations (e.g., trifluoromethyl vs. aminomethyl groups) and assay specificity.

- Unreliable Sources : Commercial data (e.g., GLPBIO, CymitQuimica) lack peer-reviewed validation; prioritize academic syntheses and mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products